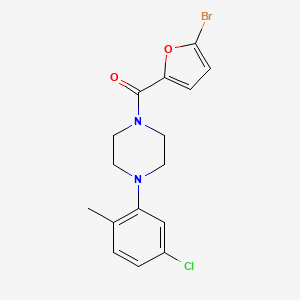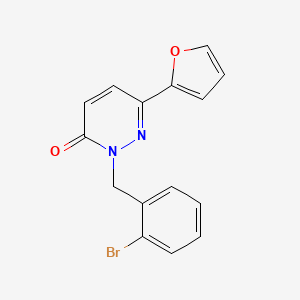![molecular formula C17H20ClN3O2 B5906941 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, also known as CPBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBM belongs to the class of morpholine derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer drug. 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has also been shown to have low toxicity in vitro and in vivo, which is a desirable property for any potential drug candidate. However, one of the limitations of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is its complex synthesis, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. One area of interest is in the development of more efficient and scalable synthesis methods for 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. Another area of research is in the optimization of the chemical structure of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine to enhance its potency and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine and to identify potential drug targets for its development as an anti-cancer drug.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine involves the reaction of 4-chloroaniline with 1H-pyrazole-1-carboxylic acid to form 4-(1H-pyrazol-1-yl)aniline. This intermediate is then reacted with 4-(bromobutanoyl)morpholine in the presence of a base to yield 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. The synthesis of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer drug.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-4-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-15-6-4-14(5-7-15)16-13-20(11-12-23-16)17(22)3-1-9-21-10-2-8-19-21/h2,4-8,10,16H,1,3,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTITHMOBUDIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=CC=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)

![4-(allylthio)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5906904.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)



